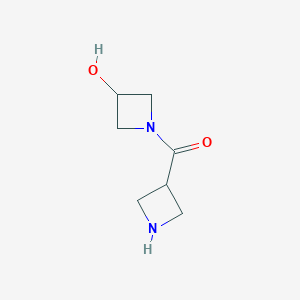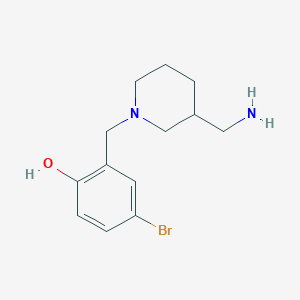
2-(4-(Difluoromethyl)phenoxy)acetic acid
Descripción general
Descripción
2-(4-(Difluoromethyl)phenoxy)acetic acid is a useful research compound. Its molecular formula is C9H8F2O3 and its molecular weight is 202.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis Bioquímico
Biochemical Properties
2-(4-(Difluoromethyl)phenoxy)acetic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with enzymes such as cytochrome P450 monooxygenases, which are involved in the oxidative metabolism of various substrates. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further participate in downstream biochemical pathways .
Additionally, this compound has been observed to bind to specific protein receptors, influencing their conformation and activity. For instance, it can interact with auxin-binding proteins in plants, thereby affecting plant growth and development . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In plant cells, this compound acts as a synthetic auxin, mimicking the action of natural plant hormones and promoting cell elongation and division . This leads to enhanced growth and development of plant tissues.
In animal cells, this compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) cascade. By modulating the activity of key signaling proteins, this compound can alter gene expression patterns and affect cellular metabolism . These changes can result in varied cellular responses, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. Upon entering the cell, this compound can bind to specific receptors or enzymes, initiating a cascade of molecular events. For example, its interaction with cytochrome P450 enzymes leads to the generation of reactive oxygen species (ROS), which can further modulate cellular signaling pathways .
Moreover, this compound can act as an inhibitor or activator of certain enzymes, depending on the context of its interaction. This dual role allows it to fine-tune biochemical reactions and cellular processes. The binding interactions often involve specific amino acid residues in the active site of the enzyme, leading to conformational changes that either enhance or inhibit enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental setup.
In in vitro studies, prolonged exposure to this compound can lead to cumulative effects on cellular metabolism and gene expression. In in vivo studies, the compound’s stability and degradation can be influenced by factors such as temperature, pH, and the presence of other reactive species . These temporal effects are crucial for understanding the compound’s overall impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different concentrations. At low doses, this compound can promote beneficial effects such as enhanced growth and metabolic activity . At higher doses, it may exhibit toxic or adverse effects, including oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its oxidative metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites in the cell.
The interaction of this compound with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) is critical for its metabolic processing. This interaction facilitates the transfer of electrons, enabling the oxidative reactions that convert the compound into its active or inactive forms .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In plant cells, this compound is transported via auxin transporters, which facilitate its movement across cell membranes and its accumulation in target tissues .
In animal cells, the distribution of this compound is influenced by its interaction with plasma proteins and cellular transporters. These interactions determine the compound’s localization and accumulation within different cellular compartments, affecting its overall bioavailability and activity .
Propiedades
IUPAC Name |
2-[4-(difluoromethyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c10-9(11)6-1-3-7(4-2-6)14-5-8(12)13/h1-4,9H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHXSQILYBHJGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1474616.png)


![(1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-yl)methanamine](/img/structure/B1474621.png)
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1474622.png)
![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474623.png)






![2-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1474637.png)

